molecular formula C12H10ClF3O2 B3105897 Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate CAS No. 155626-44-1

Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate

Cat. No.: B3105897
CAS No.: 155626-44-1
M. Wt: 278.65 g/mol
InChI Key: GFQMLDQVLRDWJJ-GQCTYLIASA-N
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Description

Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is a fluorinated acrylate ester characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The chlorine and trifluoromethyl substituents enhance the compound’s lipophilicity and metabolic stability, making it a candidate for bioactive molecule design.

Properties

IUPAC Name

ethyl (E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(10(13)7-8)12(14,15)16/h3-7H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQMLDQVLRDWJJ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate typically involves the esterification of 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The chloro substituent can participate in hydrogen bonding and halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Compounds:

Ethyl 3-(3,5-Bis(Trifluoromethyl)Phenyl)Acrylate (CAS 184969-49-1):

  • Features two electron-withdrawing -CF₃ groups at the 3- and 5-positions.
  • Increased electron deficiency compared to the target compound, leading to higher reactivity in Michael addition reactions.
  • Molecular Weight: ~306.2 g/mol (vs. ~292.7 g/mol for the target compound).

Ethyl 3-(3-(Trifluoromethyl)Phenyl)Acrylate (CAS 116577-12-9): Lacks the 4-chloro substituent but retains the 3-CF₃ group.

(E)-Methyl 3-(4-(Trifluoromethyl)Phenyl)Acrylate (CAS 20754-22-7):

  • Methyl ester instead of ethyl, with a single -CF₃ group at the 4-position.
  • Shorter alkyl chain reduces steric bulk but may decrease thermal stability in polymer applications.

Functional Group Variations

Ester Group Modifications:

Compound Ester Group Key Properties Reference
Target Compound Ethyl Balanced lipophilicity and stability; suitable for slow-release formulations.
Methyl 3-(4-Chlorophenyl)-2-(Trifluoromethyl)Acrylate (E/Z-3e) Methyl Higher volatility; used in Pd-catalyzed cross-coupling reactions (85% yield).

Substituent Diversity:

Compound (CAS) Substituents Reactivity Notes Applications
Ethyl 2-Cyano-3-(4-Fluorophenyl)Acrylate (18861-57-9) 4-F, 2-cyano Enhanced electrophilicity for nucleophilic attack Photoresist materials
Ethyl 3-(Thiophen-2-yl)Acrylate Thiophene ring Improved π-conjugation for OLEDs
Ethyl 3-(2,4,5-Trifluorophenyl)Acrylate 2,4,5-F₃ Higher fluorophilicity; agrochemical intermediates

Data Table: Comparative Properties

Property Target Compound Ethyl 3-(3,5-Bis(CF₃)Phenyl)Acrylate Methyl 3-(4-CF₃)Phenyl)Acrylate
Molecular Weight (g/mol) 292.7 306.2 264.2
Key Substituents 3-Cl, 4-CF₃ 3,5-CF₃ 4-CF₃
LogP (Predicted) ~3.8 ~4.1 ~3.2
Synthetic Yield (Typical) Not Reported 70–85% 85%

Biological Activity

Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is an organic compound notable for its unique structural features, including a trifluoromethyl group and a chloro substituent. These characteristics contribute to its distinct reactivity and potential biological activity, particularly as a kinase modulator. This article delves into its biological activities, mechanisms of action, and relevant research findings.

The compound is hypothesized to act primarily as an electron donor , facilitating the formation of chemical bonds with other molecules. This property positions it as a potential kinase modulator , which may influence various cellular processes such as:

  • Cell Growth
  • Differentiation
  • Apoptosis

Target Pathways

Research indicates that compounds with similar structures often interact with specific signaling pathways, particularly those involving kinases. The modulation of these pathways can lead to significant biological effects, including alterations in cell proliferation and survival.

Case Studies

  • Anticancer Properties : Several studies have explored the anticancer potential of this compound derivatives. For instance, derivatives have shown activity against various cancer cell lines, suggesting their utility in developing new anticancer therapies.
  • Antimicrobial Activity : Research has also indicated that compounds related to this compound exhibit antimicrobial properties. These compounds have been tested against a range of pathogens, demonstrating efficacy in inhibiting bacterial growth .

Data Table: Biological Activities of this compound Derivatives

Activity TypeCell Line/PathogenObserved EffectReference
AnticancerPC3 (Prostate Cancer)Significant inhibition
AntimicrobialStaphylococcus aureusInhibition of growth
Kinase ModulationVarious (in vitro studies)Altered signaling pathways

Chemical Reactions and Applications

This compound undergoes several chemical reactions that enhance its utility in synthetic chemistry:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Electrophilic Addition : The acrylate double bond can participate in electrophilic addition reactions.
  • Oxidation and Reduction : The compound can be oxidized to form epoxides or reduced to yield saturated esters.

These reactions make the compound valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate
Reactant of Route 2
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Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate

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